

A Spectroscopic Showdown: Unmasking the Isomers of 1-Phenylpentan-2-one

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Compound of Interest

Compound Name: 1-Phenylpentan-2-one

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A deep dive into the nuanced spectroscopic differences between **1-phenylpentan-2-one** and its structural isomers, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis. By leveraging ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we illuminate the distinct molecular fingerprints of these closely related compounds, offering valuable data for identification and characterization.

This guide presents a systematic comparison of **1-phenylpentan-2-one** with its key isomers: 1-phenylpentan-1-one, 2-phenylpentan-3-one, 3-phenylpentan-2-one, 4-phenylpentan-2-one, and 5-phenyl-2-pentanone. All quantitative data is summarized in clearly structured tables, and detailed experimental protocols are provided for each spectroscopic technique.

The Isomeric Lineup: Structures at a Glance

The isomers of **1-phenylpentan-2-one** ($\text{C}_{11}\text{H}_{14}\text{O}$) share the same molecular formula but differ in the arrangement of their atoms. These structural variations, though subtle, give rise to unique spectroscopic signatures.

- **1-Phenylpentan-2-one:** The foundational compound, featuring a phenyl group on the first carbon and a carbonyl group on the second.
- **1-Phenylpentan-1-one (Valerophenone):** An isomer where the carbonyl group is directly attached to the phenyl ring.[\[1\]](#)[\[2\]](#)

- 2-Phenylpentan-3-one: The phenyl group is situated on the carbon alpha to the carbonyl group.[\[3\]](#)
- 3-Phenylpentan-2-one: The phenyl group is positioned on the carbon beta to the carbonyl group.[\[4\]](#)
- 4-Phenylpentan-2-one: The phenyl group is on the gamma carbon relative to the carbonyl group.[\[5\]](#)
- 5-Phenyl-2-pentanone: The phenyl group is at the terminus of the pentan chain.[\[6\]](#)[\[7\]](#)

Spectroscopic Comparison: A Data-Driven Analysis

The following tables summarize the key spectroscopic data obtained for **1-phenylpentan-2-one** and its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration values are characteristic for each isomer.

Compound	Aromatic Protons (δ , ppm)	Aliphatic Protons (δ , ppm)
1-Phenylpentan-2-one	~7.1-7.3 (m, 5H)	3.64 (s, 2H, -CH ₂ -Ph), 2.42 (t, 2H, -CO-CH ₂ -), 1.55 (sextet, 2H, -CH ₂ -), 0.88 (t, 3H, -CH ₃)
1-Phenylpentan-1-one	~7.9 (d, 2H), ~7.5 (m, 3H)	2.9 (t, 2H, -CO-CH ₂ -), 1.7 (m, 2H, -CH ₂ -), 1.4 (m, 2H, -CH ₂ -), 0.9 (t, 3H, -CH ₃)
3-Phenylpentan-2-one	~7.2-7.4 (m, 5H)	3.5 (t, 1H, -CH(Ph)-), 2.1 (s, 3H, -CO-CH ₃), 1.7 (quintet, 2H, -CH ₂ -), 0.8 (t, 3H, -CH ₃)
4-Phenylpentan-2-one	~7.1-7.3 (m, 5H)	3.1 (sextet, 1H, -CH(Ph)-), 2.7 (d, 2H, -CO-CH ₂ -), 2.1 (s, 3H, -CO-CH ₃), 1.2 (d, 3H, -CH ₃)
5-Phenyl-2-pentanone	~7.1-7.3 (m, 5H)	2.6 (t, 2H, -CH ₂ -Ph), 2.5 (t, 2H, -CO-CH ₂ -), 2.1 (s, 3H, -CO-CH ₃), 1.9 (quintet, 2H, -CH ₂ -)

Note: Data is compiled from various sources and may show slight variations based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of the carbonyl carbon is a particularly useful diagnostic tool.

Compound	Carbonyl Carbon (C=O) (δ , ppm)	Aromatic Carbons (δ , ppm)	Aliphatic Carbons (δ , ppm)
1-Phenylpentan-2-one	~209.5	~134.5, 129.4, 128.6, 126.9	~51.9, 45.5, 17.5, 13.8
1-Phenylpentan-1-one	~200.5	~137.1, 132.9, 128.6, 128.0	~40.5, 26.9, 22.5, 13.9
3-Phenylpentan-2-one	~210.2	~141.2, 128.7, 127.9, 126.8	~61.1, 26.8, 25.4, 11.9
4-Phenylpentan-2-one	~207.9	~145.9, 128.5, 126.6, 126.3	~51.9, 34.9, 30.8, 21.8
5-Phenyl-2-pentanone	~208.7	~141.8, 128.4, 128.3, 126.0	~45.1, 35.2, 29.9, 27.8

Note: Data is compiled from various sources and may show slight variations based on experimental conditions.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is a key diagnostic peak for these ketones. Saturated aliphatic ketones typically show a strong absorption band around 1715 cm^{-1} .^[8] Conjugation with a phenyl group can shift this band to lower wavenumbers.^[8]

Compound	C=O Stretch (cm ⁻¹)	C-H (Aromatic) Stretch (cm ⁻¹)	C-H (Aliphatic) Stretch (cm ⁻¹)
1-Phenylpentan-2-one	~1717	~3030-3090	~2870-2960
1-Phenylpentan-1-one	~1685	~3030-3090	~2870-2960
2-Phenylpentan-3-one	~1715	~3030-3090	~2870-2960
3-Phenylpentan-2-one	~1715	~3030-3090	~2870-2960
4-Phenylpentan-2-one	~1717	~3030-3090	~2870-2960
5-Phenyl-2-pentanone	~1716	~3030-3090	~2870-2960

Note: Data is compiled from various sources and represents typical values.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns are often unique to each isomer, aiding in their identification. A common fragmentation for ketones is the alpha-cleavage, leading to the formation of a stable acylium ion.^[9] Another characteristic fragmentation is the McLafferty rearrangement.^[10]

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1-Phenylpentan-2-one	162	91 (base peak, C ₇ H ₇ ⁺), 71, 43
1-Phenylpentan-1-one	162	105 (base peak, C ₇ H ₅ O ⁺), 77, 51
2-Phenylpentan-3-one	162	105 (base peak, C ₇ H ₅ O ⁺), 77, 57
3-Phenylpentan-2-one	162	105, 91, 77, 43 (base peak)
4-Phenylpentan-2-one	162	105, 91, 43 (base peak)
5-Phenyl-2-pentanone	162	104, 91, 58, 43 (base peak)

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Instrument: Bruker Avance 400 MHz spectrometer.
 - Pulse Program: A standard 30° pulse sequence was used.
 - Spectral Width: 12 ppm.
 - Acquisition Time: 4 seconds.
 - Relaxation Delay: 1 second.
 - Number of Scans: 16.
 - Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was manually phased and baseline corrected. Chemical shifts are reported in ppm relative to TMS (δ 0.00).
- ^{13}C NMR Spectroscopy:
 - Instrument: Bruker Avance 100 MHz spectrometer.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 220 ppm.
 - Acquisition Time: 1.5 seconds.

- Relaxation Delay: 2 seconds.
- Number of Scans: 1024.
- Processing: The FID was Fourier transformed with a line broadening of 1 Hz. The spectrum was phased and baseline corrected. Chemical shifts are reported in ppm relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.
- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.
- Data Presentation: The spectrum was recorded as percent transmittance versus wavenumber (cm^{-1}).

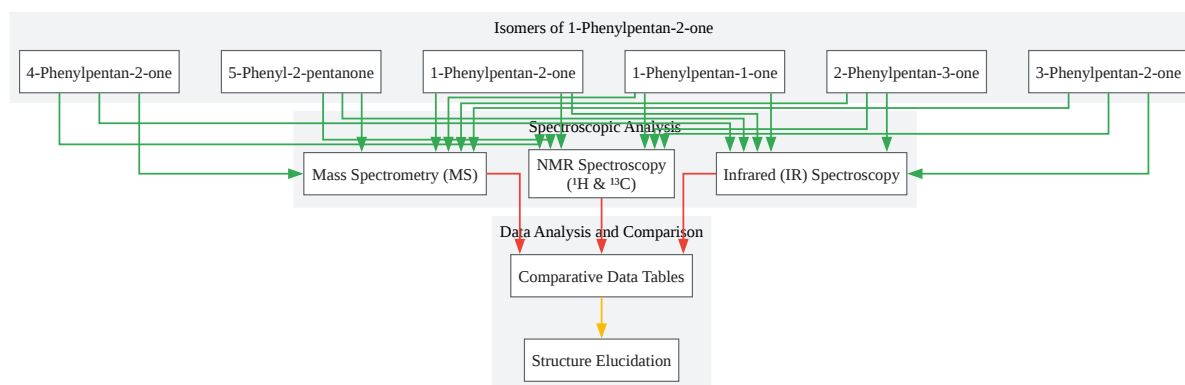
Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced via a gas chromatograph (GC) for separation prior to mass analysis.
- Instrument: Agilent 7890B GC coupled to an Agilent 5977A mass selective detector.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-400.

- GC Conditions:
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of **1-phenylpentan-2-one** and its isomers.



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Caption: Workflow for the spectroscopic comparison of phenylpentanone isomers.

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